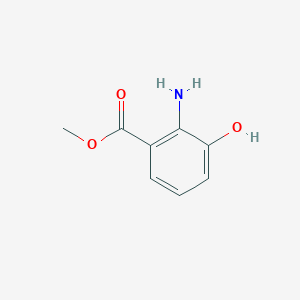

Methyl 2-amino-3-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIJXOCHGFQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170178 | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-21-8 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-amino-3-hydroxybenzoate

The most common and established method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid precursor.

The primary route to obtaining this compound is through the Fischer-Speier esterification of 2-amino-3-hydroxybenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). The presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible and driven to completion by using a large excess of the alcohol, which also serves as the solvent.

A general procedure involves dissolving 2-amino-3-hydroxybenzoic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for a period necessary to reach equilibrium. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the excess methanol is typically removed by distillation, and the resulting crude product is purified.

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to maximize the desired product formation and minimize side reactions.

Table 1: Illustrative Optimization of Reaction Conditions for the Esterification of 2-amino-3-hydroxybenzoic acid

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | H₂SO₄ | p-TsOH | None |

| Molar Ratio (Acid:Alcohol) | 1:10 | 1:20 | 1:10 |

| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) |

| Reaction Time (h) | 8 | 12 | 24 |

| Illustrative Yield (%) | 75 | 85 | 30 |

| Illustrative Purity (%) | 90 | 95 | 70 |

This table is for illustrative purposes, as specific experimental data for this exact compound was not available in the search results.

Key optimization parameters include:

Catalyst Choice and Concentration: While sulfuric acid is common, other acid catalysts like para-toluenesulfonic acid (p-TsOH) can also be effective, sometimes offering milder reaction conditions. The concentration of the catalyst needs to be carefully controlled to avoid potential side reactions like dehydration or sulfonation.

Reactant Ratio: Increasing the molar ratio of methanol to 2-amino-3-hydroxybenzoic acid shifts the equilibrium towards the product side, thereby increasing the yield.

Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of methanol. The optimal reaction time needs to be determined experimentally to ensure maximum conversion without significant product degradation.

Water Removal: As water is a byproduct of the esterification, its removal can further drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

The primary precursor for the synthesis of this compound is 2-amino-3-hydroxybenzoic acid . This precursor itself can be synthesized through various routes. One common method involves the reduction of a nitro group, for instance, starting from 3-hydroxy-2-nitrobenzoic acid. The reduction of the nitro group to an amine is a critical step and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Advanced Synthetic Approaches

In addition to established methods, research is ongoing to develop more sophisticated and sustainable synthetic routes.

While this compound itself is not chiral, the principles of stereoselective synthesis could be highly relevant if chiral derivatives were to be synthesized. For instance, if the aromatic ring or other parts of the molecule were to be functionalized with chiral auxiliaries, enantiomeric control would become a critical factor.

Methodologies such as the use of chiral catalysts or enzymes could be employed to achieve high enantioselectivity in the synthesis of such derivatives. Although specific examples for the stereoselective synthesis of this compound derivatives are not prominent in the literature, the general field of asymmetric catalysis offers a plethora of tools that could be adapted for this purpose.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, several green chemistry principles can be applied.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key focus. For the esterification reaction, using an excess of the alcohol reactant (methanol) as the solvent is already a step towards atom economy. Research into using bio-based solvents is an active area. manchester.ac.uk

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions is a promising green alternative to strong mineral acids. nih.gov Enzymes operate under mild conditions, are highly selective, and can often be recycled, reducing waste and energy consumption. The enzymatic synthesis of benzoate (B1203000) esters has been reported, suggesting the feasibility of this approach for this compound. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. ijprdjournal.com The application of microwave-assisted synthesis to the esterification of aminobenzoic acids has been demonstrated and could be a viable green approach for the synthesis of the title compound. ijprdjournal.comindexcopernicus.com

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Fischer-Speier Esterification | Well-established, uses readily available reagents. | Requires strong acid catalyst, often high temperatures and long reaction times, reversible reaction can lead to incomplete conversion. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. nih.gov | Enzymes can be expensive, may have substrate specificity limitations, and lower reaction rates compared to conventional methods. |

| Microwave-Assisted Synthesis | Rapid reaction rates, often higher yields, reduced energy consumption. ijprdjournal.comindexcopernicus.com | Requires specialized equipment, potential for localized overheating. |

Flow Chemistry and Continuous Processing for Synthesis

The application of flow chemistry and continuous processing for the synthesis of this compound has not been extensively reported in the literature. However, the principles of these modern synthetic methodologies can be applied to its preparation, drawing parallels from the synthesis of structurally related aromatic amines and aminophenols. Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward scaling-up. nih.gov

For instance, the reduction of nitroarenes to anilines, a key transformation in the synthesis of many aromatic amines, has been successfully adapted to continuous-flow conditions. One such method involves a metal-free reduction using trichlorosilane, which allows for the conversion of both aromatic and aliphatic nitro compounds to their corresponding primary amines in high yields and short reaction times. nih.govbeilstein-journals.org This approach avoids the use of metal catalysts and harsh reaction conditions often associated with batch processing. nih.gov Another strategy employs catalytic hydrogenation in a continuous-flow setup. The direct synthesis of p-aminophenol from nitrobenzene (B124822) has been achieved using a continuous-flow process involving hydrogenation and rearrangement, demonstrating a safe, green, and efficient alternative to traditional methods. acs.org

The synthesis of β-amino acid esters via a lipase-catalyzed Michael addition of aromatic amines in a continuous-flow microreactor highlights the potential for enzymatic processes in a continuous setup. mdpi.com This method offers green reaction conditions and short residence times. mdpi.com Furthermore, reductive aminations of aldehydes with various amines have been successfully performed under continuous flow heterogeneous catalytic micellar conditions, showcasing the versatility of flow chemistry in C-N bond formation. rsc.org

Given these examples, a potential continuous-flow synthesis of this compound could be envisioned starting from methyl 3-hydroxy-2-nitrobenzoate. The reduction of the nitro group could be performed in a packed-bed reactor containing a suitable catalyst, followed by in-line purification to yield the desired product. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by a flow system could lead to higher yields and purity compared to batch methods.

Derivatization and Analog Development

The chemical scaffold of this compound, with its amino, hydroxyl, and ester functional groups, provides a versatile platform for derivatization and the development of new analogs with potentially enhanced biological or material properties. lookchem.com

The amino and hydroxyl groups on the aromatic ring, as well as the ester functionality, are amenable to a wide range of chemical modifications.

N-Substitution: The amino group can be readily acylated, alkylated, or arylated to introduce a variety of substituents. For example, reaction with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. Reductive amination with aldehydes or ketones could be employed to introduce N-alkyl or N-benzyl groups.

O-Substitution: The phenolic hydroxyl group can be converted to ethers or esters. Alkylation with alkyl halides or sulfonates in the presence of a base would yield O-alkyl derivatives. Esterification with acid chlorides or anhydrides would produce the corresponding O-acyl derivatives.

Ring Substitution: Electrophilic aromatic substitution reactions could be used to introduce additional substituents onto the benzene (B151609) ring, although the directing effects of the existing amino and hydroxyl groups would need to be considered.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other carboxylic acid derivatives.

A study on the synthesis of 2-hydroxy-3-(3-substituted thiamido)amino-5-methyl-α-bromoacetophenones involved the initial reduction of a nitro group to an amine, which was then reacted with various isothiocyanates to form thiamido derivatives. asianpubs.org This illustrates a common derivatization pathway for aromatic amines.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Amino Group | Acylation | Acid chloride/anhydride, base | N-Acyl derivative |

| Amino Group | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl/N-Benzyl derivative |

| Hydroxyl Group | Alkylation | Alkyl halide, base (e.g., K₂CO₃) | O-Alkyl ether |

| Hydroxyl Group | Esterification | Acid chloride/anhydride, base | O-Acyl ester |

| Ester Group | Hydrolysis | Acid or base catalysis | 2-amino-3-hydroxybenzoic acid |

The reactive functional groups of this compound make it a suitable building block for the synthesis of more complex conjugates and hybrid molecules. These molecules combine the structural features of the parent compound with other pharmacophores or functional moieties to achieve specific biological or chemical properties.

For example, this compound can be used as a precursor for the synthesis of benzoxazole (B165842) derivatives. acs.org The reaction with an appropriate acid chloride or ortho ester can lead to the formation of a benzoxazole ring system, a common motif in medicinally active compounds.

The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase provides another example of how a substituted aminophenol scaffold can be incorporated into a larger, more complex molecule to achieve a specific biological activity. nih.govnih.gov

The systematic modification of the this compound structure can be employed to explore structure-activity relationships (SAR) and optimize for a desired biological or chemical function.

A study on 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents revealed that the substitution pattern on the aniline (B41778) partial structure and the size of the substituents significantly impacted the activity. mdpi.com This highlights the importance of exploring different substitution patterns to enhance biological efficacy.

In the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, it was found that the 2-hydroxy group was essential for activity, and the 3-position was optimal for a methoxy (B1213986) group. nih.gov However, replacing the 3-methoxy group with a chloro group or introducing a bromo or chloro group at the 4-position maintained or even improved activity. nih.gov This demonstrates that even subtle changes to the substitution pattern can have a significant impact on biological activity.

The exploration of different heterocyclic replacements for a thiazole (B1198619) moiety in a series of inhibitors showed that a benzothiazole (B30560) significantly improved activity, while a thiophene (B33073) also led to a notable increase in potency. nih.gov This suggests that bioisosteric replacement of different parts of the molecule is a valuable strategy for optimizing activity.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the connectivity and chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR spectroscopy of methyl 2-amino-3-hydroxybenzoate provides distinct signals corresponding to each unique proton environment in the molecule. The analysis of a reported spectrum in DMSO-d₆ reveals the chemical shifts for the aromatic protons, the amine (NH₂), hydroxyl (OH), and methyl (OCH₃) groups. ambeed.com

The aromatic region typically shows a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. In one reported synthesis, the ¹H NMR spectrum showed a triplet for the proton at the C4 position (H-4) and two doublets for the protons at C5 (H-5) and C6 (H-6). ambeed.com The broad singlet for the amino protons and the sharp singlet for the hydroxyl proton are also characteristic. The methyl ester protons appear as a distinct singlet, typically in the upfield region of the spectrum. ambeed.com

Table 1: ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆, Frequency: 400 MHz. ambeed.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -OH | 9.66 | Singlet (s) |

| Aromatic H | 7.20 | Doublet (d) |

| Aromatic H | 6.81 | Doublet (d) |

| Aromatic H | 6.39 | Triplet (t) |

| -NH₂ | 6.09 | Broad Singlet (br. s) |

| -OCH₃ | 3.78 | Singlet (s) |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. While specific, experimentally verified ¹³C NMR data for this compound is not widely available in the surveyed literature, the expected chemical shifts can be predicted based on the functional groups present.

The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. docbrown.info The aromatic carbons attached to the electron-withdrawing oxygen and nitrogen atoms (C2 and C3) would appear at lower field strengths compared to the other aromatic carbons. The carbon of the methyl group (-OCH₃) would be found in the upfield region, generally around 50-60 ppm. docbrown.info

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). kegg.jp For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), aiding in their specific assignment.

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system. sigmaaldrich.com In this molecule, it would show correlations among all the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (over two to four bonds). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the protons of the methyl group would show a correlation to the ester carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, including the substituted C1, C2, and C3 atoms.

Specific 2D NMR data for this compound are not available in the reviewed literature.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase and is particularly valuable for studying molecules with limited solubility or those that exist as crystalline powders. nih.govyoutube.com This technique can provide insights into the molecular conformation and packing in the crystal lattice. nih.gov For this compound, which is a solid, ssNMR could be used to study intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. There are no specific solid-state NMR investigation reports for this compound in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available in the searched literature, the expected absorption regions can be predicted.

O-H and N-H Stretching : The hydroxyl (-OH) and amino (-NH₂) groups would exhibit broad and sharp stretching vibrations, respectively, in the region of 3200-3500 cm⁻¹.

C-H Stretching : The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching : A strong, sharp absorption band for the ester carbonyl (C=O) group is expected in the region of 1680-1740 cm⁻¹.

C=C Stretching : The aromatic ring C=C bond stretching vibrations would show multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : The C-O stretching vibrations of the ester and the phenol (B47542) would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman Spectroscopy Studies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, which allows for the confirmation of the molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not explicitly detailed in publicly available research, its molecular formula, C₈H₉NO₃, and molecular weight of approximately 167.16 g/mol are well-established. A Certificate of Analysis for a commercial sample of this compound confirms that the mass spectrometry data is consistent with its structure.

Predicted HRMS data indicates expected mass-to-charge ratios for various adducts of the molecule. This predictive data is crucial for identifying the compound in complex mixtures during experimental analysis.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M+NH₄]⁺ | 185.09206 |

| [M+K]⁺ | 206.02140 |

| [M-H]⁻ | 166.05096 |

| [M]⁺ | 167.05769 |

Tandem mass spectrometry (MS/MS) studies are instrumental in elucidating the fragmentation pathways of a molecule. In a study focused on the biosynthesis of a novel compound, this compound was used as a chemical standard. The structure of this standard was confirmed by its retention time and tandem mass (MS/MS) spectrum. nih.gov The fragmentation of related amino acids has also been studied, indicating that common fragmentation patterns involve the loss of small molecules such as water (H₂O) and carbon monoxide (CO). researchgate.net For the isomeric compound methyl 2-hydroxybenzoate, fragmentation involves the loss of the methoxy (B1213986) group (-OCH₃) or the entire methanol (B129727) molecule (CH₃OH) from the parent ion. google.com While specific fragmentation data for this compound is not detailed, these related studies suggest likely fragmentation pathways involving the ester and amino groups.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of closely related compounds have been determined. For instance, the analysis of methyl 4-hydroxybenzoate (B8730719) has revealed detailed information about its intermolecular interactions and crystal packing. google.com Such studies on analogous compounds provide valuable insights into the likely crystal packing and hydrogen bonding networks that could be expected for this compound.

Specific powder X-ray diffraction (PXRD) data for this compound is not available in the surveyed literature. PXRD is a powerful technique for identifying the crystalline phase of a bulk sample and assessing its purity. A typical PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline lattice of the compound. For related aminobenzoic acid derivatives, PXRD has been used to confirm the crystalline nature of the synthesized materials.

Compound Names Mentioned

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an organic compound like this compound, which contains a benzene ring with amino and hydroxyl auxochromes, as well as a methoxycarbonyl chromophore, UV-Vis spectroscopy provides valuable information about its electronic structure and can be employed for quantitative analysis.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from a ground electronic state to a higher energy excited state. The presence of the benzene ring, with its delocalized π-electron system, and the attached functional groups (amino, hydroxyl, and methyl ester) gives rise to specific electronic transitions, primarily of the π→π* and n→π* types.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. The benzene ring itself exhibits characteristic π→π* transitions. chemicalbook.com The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the hydroxyl, amino, and ester groups) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π→π* transitions. chemicalbook.com

| Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | bldpharm.com |

| Schiff Bases of 2-amino-3-hydroxypyridine (B21099) (benzene ring transitions) | ~200 nm, ~250 nm | researchgate.net |

| Methyl Paraben (Methyl 4-hydroxybenzoate) | 254 nm | globalresearchonline.net |

UV-Vis spectroscopy is a widely used technique for the quantitative determination of compounds and for assessing their purity, based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantitative analysis of this compound, a calibration curve would first be established by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at a specific wavelength, typically one of the absorption maxima (λmax). The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolating from the calibration curve. The selection of an appropriate solvent is crucial, as it should not absorb in the same region as the analyte.

Purity assessment can also be performed using UV-Vis spectroscopy. The presence of impurities with significant UV absorbance can lead to deviations in the shape of the absorption spectrum and changes in the absorbance values. By comparing the spectrum of a sample to that of a highly pure reference standard, it is possible to detect the presence of chromophoric impurities. Furthermore, quantitative methods can be developed to determine the percentage of known impurities if their individual spectra are available. In some cases, derivatization reactions are employed to produce a colored product with a unique λmax in the visible region, which can enhance the sensitivity and selectivity of the analysis, especially in complex matrices. ekb.eg

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations can predict a wide range of properties for Methyl 2-amino-3-hydroxybenzoate.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the most stable 3D structure of this compound can be determined. This analysis yields precise predictions of bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Representative Data) This table presents representative values typical for similar aromatic compounds, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.38 | |

| C-O (hydroxyl) | 1.36 | |

| C=O (ester) | 1.22 | |

| O-CH3 (ester) | 1.44 | |

| N-H | 1.01 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | C-C-C (ring) | 119 - 121 |

| C-C-N | 121 | |

| C-C-O (hydroxyl) | 119 | |

| O-C=O (ester) | 124 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C(ester)=O | ~180 |

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculations yield a set of normal modes of vibration, each with a specific frequency and intensity. By analyzing the atomic motions associated with each mode, a detailed assignment of the spectral bands can be made. This helps in interpreting experimental spectra and identifying the characteristic vibrations of the functional groups, such as the N-H stretches of the amine group, the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various aromatic ring vibrations. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Representative Data) This table presents representative values typical for similar molecules. Specific published data for this compound is not available.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) asym | Asymmetric N-H stretch |

| ~3350 | ν(N-H) sym | Symmetric N-H stretch |

| ~3300 | ν(O-H) | O-H stretch |

| ~1680 | ν(C=O) | Carbonyl stretch (ester) |

| ~1610 | δ(NH₂) | Amine scissoring |

| ~1580 | ν(C-C) | Aromatic ring stretch |

| ~1250 | ν(C-O) | C-O stretch (ester) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically near the amino and hydroxyl groups, which act as strong electron-donating groups. The LUMO is likely distributed over the carbonyl group of the ester and the benzene (B151609) ring, which can accept electron density. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited.

Table 3: Illustrative Frontier Molecular Orbital Properties (Representative Data) This table presents representative values typical for similar aromatic compounds. Specific published data for this compound is not available.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -5.5 | Electron-donating ability |

| ELUMO | -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity, kinetic stability |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amine group. These sites are electron-rich and are the likely targets for electrophilic attack or hydrogen bond donation. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine and hydroxyl groups, indicating these are the most electron-poor sites and are susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a detailed picture of molecular motion and conformational changes.

MD simulations can be employed to explore the conformational landscape of this compound. This would involve simulating the molecule, often in a solvent like water or ethanol, to observe its dynamic behavior. The simulations would reveal the flexibility of the molecule, particularly the rotation around single bonds, such as the C-O bond of the ester group and the C-N bond of the amine group. This analysis helps identify the most stable and frequently occurring conformations in a given environment.

Furthermore, computational methods can investigate the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, potential tautomeric forms could exist, such as keto-enol or imine-enamine tautomerism involving the hydroxyl and amino groups in conjunction with the aromatic ring. Quantum chemical calculations can determine the relative energies of these different tautomers, predicting which form is most stable and therefore most likely to be present. While the amino- and hydroxy-substituted benzoate (B1203000) form is expected to be the most stable, computational studies can quantify the energy barriers and equilibrium populations of any minor tautomeric forms.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring hydroxyl, amino, and carbonyl groups, allows it to participate in a variety of intermolecular interactions, most notably hydrogen bonds. These interactions are crucial in determining the compound's crystal packing and its recognition by biological targets. nih.govruc.dk

Hydrogen bonding plays a fundamental role in molecular recognition and crystal engineering. nih.gov The amino (-NH2) and hydroxyl (-OH) groups on the benzene ring act as hydrogen bond donors, while the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group can act as hydrogen bond acceptors. In the solid state, these interactions can lead to the formation of complex three-dimensional networks. For instance, studies on structurally related molecules, like 2-amino-4-methylpyridinium 3-hydroxybenzoate, show that anions can be connected by O—H⋯O hydrogen bonds, forming helical chains, which are then linked by cations through N—H⋯O hydrogen bonds to create a robust network. nih.gov Similarly, in other aminobenzoate derivatives, intermolecular N—H⋯O hydrogen bonds can produce one-dimensional chain structures in the crystal lattice. nih.gov

The potential hydrogen bonding capabilities of this compound are summarized in the table below.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Role |

|---|---|---|

| Hydroxyl | Oxygen | Acceptor |

| Hydrogen | Donor | |

| Amino | Nitrogen | Acceptor |

| Hydrogens | Donor |

Solvent Effects on Molecular Structure and Reactivity

The chemical environment, particularly the solvent, can significantly influence the molecular structure and reactivity of this compound. The compound is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol (B129727). lookchem.com

The interaction with solvent molecules can affect the compound's conformational equilibrium and the stability of different tautomers. Polar solvents are expected to form hydrogen bonds with the solute's amino and hydroxyl groups, which can influence its electronic distribution and subsequent reactivity in chemical reactions. While specific computational studies on the solvent effects for this exact molecule are not detailed in the provided sources, the general principle holds that solvent interactions are critical. For example, in related compounds, the addition of a methyl group can alter the hydration shell, displacing water molecules in a binding site, which has a measurable effect on binding free energies. nih.gov Theoretical models can be employed to simulate these solvent effects, providing a deeper understanding of the molecule's behavior in different media.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a field of computational modeling that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby saving resources and guiding further experimental testing. nih.gov The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Development of Predictive Models for Biological Activity

The development of a QSAR model is a systematic process that begins with a dataset of chemical compounds with experimentally measured biological activities. nih.gov For a series of analogs of this compound, this would involve synthesizing derivatives and testing them in relevant biological assays.

The general workflow for building a predictive QSAR model is as follows:

Data Collection: A dataset of compounds with a range of biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its structural, physicochemical, and electronic properties are calculated.

Model Building: Using statistical methods or machine learning algorithms—such as Support Vector Machines, Random Forest, or Multi-Layer Perceptrons—a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such models have been successfully developed to predict various endpoints, including compound activity at specific protein targets and organ-specific toxicities. nih.gov A well-validated QSAR model could be used to screen virtual libraries of compounds related to this compound to prioritize candidates for synthesis and testing.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The selection of relevant descriptors is a critical step in building an accurate QSAR model. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometric, hydrophobic, and electronic.

For a molecule like this compound, key descriptors would likely relate to its size, shape, hydrophobicity, and hydrogen bonding capacity. For example, the descriptor nArNH2 (number of aromatic amines) would be relevant, as would descriptors for hydrogen bond donors and acceptors. researchgate.net The predicted octanol-water partition coefficient (XLogP3) for this molecule is 1.7, indicating a degree of hydrophobicity that would be a critical parameter in any QSAR model. nih.gov

Table 2: Examples of Molecular Descriptor Classes Relevant to QSAR

| Descriptor Class | Description | Example(s) |

|---|---|---|

| Hydrophobic | Describes the water-fearing character of a molecule, influencing membrane permeability and protein binding. | LogP, XLogP3 |

| Electronic | Relates to the electronic properties of the molecule, such as charge distribution and polarizability. | Dipole moment, Partial charges |

| Topological | Describes the connectivity and branching of atoms in a molecule. | Wiener index, Kier & Hall indices |

| Constitutional | Simple counts of atoms, bonds, rings, etc. | Molecular Weight, nAtom, nRing |

| Quantum-Chemical | Derived from quantum mechanics calculations, describing orbital energies and reactivity. | HOMO/LUMO energies |

Docking Studies and Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. cambridgemedchemconsulting.com This technique is essential for understanding the structural basis of molecular recognition and for structure-based drug design. Docking algorithms explore various binding poses of the ligand in the receptor's active site and score them based on the predicted binding affinity.

Ligand-Protein Binding Mechanisms

The binding of this compound to a protein target is governed by a combination of non-covalent interactions. cambridgemedchemconsulting.com The specific functional groups on the molecule dictate the types of interactions it can form within a protein's binding pocket.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the carbonyl oxygen, hydroxyl oxygen, and amino nitrogen can act as hydrogen bond acceptors. These interactions are highly directional and crucial for binding specificity. cambridgemedchemconsulting.com

Hydrophobic Interactions: The benzene ring and the methyl group of the ester are hydrophobic. These parts of the molecule can interact favorably with nonpolar amino acid residues in the binding site, such as valine, leucine, and isoleucine, contributing to binding affinity. nih.gov The addition of a single methyl group can enhance binding by 2-3 kcal/mol if it fits well into a hydrophobic pocket. nih.gov

Aromatic Interactions: The benzene ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

Table 3: Potential Binding Interactions of this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in Protein |

|---|---|---|

| Benzene Ring | Hydrophobic, π-π Stacking | Nonpolar or aromatic amino acid residues |

| Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Polar/charged amino acid residues |

| Amino Group | Hydrogen Bond (Donor/Acceptor) | Polar/charged amino acid residues |

Computational docking studies would allow for the visualization of these interactions, providing a rational basis for designing more potent and selective analogs of this compound.

Prediction of Potential Biological Targets

Computational methods, particularly those involving molecular docking and virtual screening, are instrumental in predicting the potential biological targets of small molecules, thereby guiding further experimental validation. While specific in silico target prediction studies for this compound are not extensively documented in publicly available literature, research on closely related analogs, particularly derivatives of 2-hydroxybenzoic acid, provides valuable insights into its potential biological activities.

One significant area of investigation for compounds containing the 2-hydroxybenzoic acid scaffold is the sirtuin family of proteins. A notable study identified a hit compound featuring a 2-hydroxybenzoic acid functional group as a novel and selective inhibitor of Sirtuin 5 (SIRT5). nih.govnih.gov SIRT5 is a NAD+-dependent protein deacylase primarily located in the mitochondria and is involved in regulating various metabolic pathways, including ammonia (B1221849) detoxification, fatty acid oxidation, and cellular respiration. nih.gov Its role in certain human diseases, particularly cancer, has made it an attractive therapeutic target. nih.govnih.gov

In the aforementioned study, a medium-throughput thermal shift screening assay followed by enzymatic assays led to the discovery of the 2-hydroxybenzoic acid-containing compound. nih.gov Molecular docking studies were then conducted to elucidate the binding mode and interactions with the SIRT5 active site. These computational analyses revealed that the carboxylate and adjacent hydroxyl groups of the 2-hydroxybenzoic acid moiety are crucial for the inhibitory activity. nih.govnih.gov Specifically, the carboxylate group was predicted to form electrostatic interactions and hydrogen bonds with key amino acid residues, Arg105 and Tyr102, located in the deep substrate-binding pocket of SIRT5. nih.gov

The essential role of the 2-hydroxybenzoic acid "warhead" was further underscored by structure-activity relationship (SAR) studies, where modifications to this part of the molecule were explored to enhance potency. nih.gov This research highlights that the 2-hydroxybenzoic acid scaffold can serve as a promising starting point for the development of selective SIRT5 inhibitors. nih.govnih.gov Given that this compound is a derivative of 2-hydroxybenzoic acid, it is plausible that it may also interact with SIRT5 or other members of the sirtuin family. However, without direct computational or experimental data for this compound itself, this remains a hypothetical target.

Further computational approaches such as reverse docking, where a ligand is docked against a wide array of protein structures, could be employed to identify other potential targets for this compound. Similarly, pharmacophore modeling based on its structural features could be used to screen compound libraries and identify molecules with similar biological activities, thus inferring potential targets. dergipark.org.trresearchgate.net

The table below summarizes the findings from the computational investigation of a closely related 2-hydroxybenzoic acid derivative.

| Compound Class | Predicted Biological Target | Key Interacting Residues | Computational Method | Implication for this compound |

| 2-Hydroxybenzoic acid derivative | Sirtuin 5 (SIRT5) nih.govnih.gov | Arg105, Tyr102 nih.gov | Molecular Docking nih.gov | Potential to act as a SIRT5 inhibitor due to the shared 2-hydroxybenzoic acid scaffold. |

Biological and Biochemical Studies

Antimicrobial Investigations

The antimicrobial properties of Methyl 2-amino-3-hydroxybenzoate and its derivatives have been explored against a range of pathogenic microorganisms.

Research into the direct antibacterial effects of this compound is limited in the available scientific literature. However, studies on related hydroxybenzoate compounds provide some context. For instance, polymers synthesized from bioderived hydroxybenzoates have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Specifically, a polymer incorporating a methyl group at the 6-position showed a minimum inhibitory concentration (MIC) of 31.3 μg/mL. nih.gov The broader class of p-hydroxybenzoic acid esters, known as parabens, are recognized for their effectiveness against Gram-positive bacteria. google.comresearchgate.net For example, methylparaben has a reported MIC of 4 mg/ml against Staphylococcus aureus and 2 mg/ml against Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Related Hydroxybenzoate Compounds

| Compound/Polymer | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| Hydroxybenzoate-co-lactide polymer (with 6-methyl group) | Staphylococcus aureus | 31.3 μg/mL | nih.gov |

| Methylparaben | Staphylococcus aureus | 4 mg/mL | researchgate.net |

| Escherichia coli | 2 mg/mL | researchgate.net |

The antifungal potential of compounds structurally related to this compound has been more extensively studied. A related compound, Methyl 2,3-dihydroxybenzoate, has shown significant antifungal activity against various plant pathogens. nih.gov At a concentration of 50 μg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov The minimum inhibitory concentrations (MICs) for these fungi were determined to be 32 μg/mL. nih.gov Against Fusarium oxysporum f. sp lycopersici, the MIC was found to be 64 μg/mL. nih.gov

Derivatives of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone have also been assessed for their antifungal properties against Candida albicans. researchgate.net These studies indicate that the broader class of hydroxybenzoates can possess significant antifungal capabilities. researchgate.net Furthermore, parabens like methylparaben are well-known for their fungistatic activity against a variety of fungi, including Aspergillus niger and Candida albicans, with an MIC of 1 mg/ml for both. researchgate.net

Table 2: Antifungal Activity of Related Benzoate (B1203000) Compounds

| Compound | Fungus | Activity (MIC) | Reference |

|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32 μg/mL | nih.gov |

| Rhizoctonia solani | 32 μg/mL | nih.gov | |

| Fusarium oxysporum f. sp lycopersici | 64 μg/mL | nih.gov | |

| Methylparaben | Aspergillus niger | 1 mg/mL | researchgate.net |

| Candida albicans | 1 mg/mL | researchgate.net |

Direct studies on the antiviral activity of this compound are not prominent in the reviewed literature. However, research on structurally similar compounds provides some insights. For example, 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, a phenoxazine (B87303) derivative, has been shown to inhibit the proliferation of poliovirus in Vero cells at concentrations between 0.25 μg/ml and 2 μg/ml. nih.gov Additionally, a series of 2,5,6-trisubstituted pyrazine (B50134) compounds have been identified as potent allosteric inhibitors of the Zika virus protease. nih.gov These findings suggest that the broader chemical class to which this compound belongs may have potential for antiviral applications, though specific research on this compound is needed.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of this compound is an area of interest, largely due to its structural relationship to known anti-inflammatory agents.

While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to salicylates suggests a potential interaction with inflammatory pathways. Salicylates are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.

Studies on methyl salicylate (B1505791) glycosides isolated from Gaultheria yunnanensis have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-induced macrophage cells. nih.gov They also suppress the accumulation of nitric oxide (NO) and reduce levels of reactive oxygen species (ROS), all of which are crucial mediators of the inflammatory response. nih.gov It is plausible that this compound could operate through similar pathways, although direct evidence is currently lacking.

Direct in vivo and in vitro efficacy studies for the anti-inflammatory and analgesic properties of this compound are not extensively documented. However, related compounds have been evaluated. For instance, in vitro studies on methyl salicylate glycosides showed a dose-dependent inhibition of pro-inflammatory cytokine production. nih.gov At a concentration of 3.0 μg/mL, two different methyl salicylate glycosides inhibited NO accumulation by 56.20% and 51.72%, respectively. nih.gov

In another study, derivatives of 5-acetamido-2-hydroxy benzoic acid were synthesized and evaluated for their anti-nociceptive activity in vivo using a writhing test in mice. mdpi.com One of the derivatives, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, compared to the control group. mdpi.com These findings highlight the potential of structurally related compounds and suggest a basis for future efficacy studies on this compound.

Table 3: In Vitro Anti-inflammatory Activity of Methyl Salicylate Glycosides

| Compound | Concentration | Effect | Inhibitory Rate | Reference |

|---|---|---|---|---|

| Methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-gluco-pyranoside | 3.0 μg/mL | Inhibition of NO accumulation | 56.20% | nih.gov |

| Methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside | 3.0 μg/mL | Inhibition of NO accumulation | 51.72% | nih.gov |

Enzymatic Interactions and Metabolism

While direct studies on the enzymatic interactions and metabolism of this compound are not extensively documented, research on structurally similar compounds provides insights into its potential biochemical fate.

Currently, there is no direct evidence to suggest a role for this compound in established biosynthetic pathways. However, related aminobenzoate compounds are known intermediates in the biosynthesis of various natural products in microorganisms. Further research is needed to determine if this specific compound participates in any natural biosynthetic routes.

Although specific enzymatic transformations of this compound have not been detailed, the metabolism of analogous compounds suggests potential enzymatic reactions. For instance, studies on 4-amino-3-hydroxybenzoic acid and 3-hydroxybenzoate in bacteria reveal pathways involving several types of enzymatic transformations.

The metabolism of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d proceeds via a modified meta-cleavage pathway. nih.gov This process involves the conversion of the substrate through a series of enzymatic steps. nih.gov Similarly, the anaerobic metabolism of 3-hydroxybenzoate in Thauera aromatica is initiated by a CoA ligase, followed by the action of a reductase. nih.gov These examples suggest that this compound could potentially be a substrate for enzymes such as hydroxylases, CoA ligases, reductases, and those involved in ring cleavage.

Specific enzymes that metabolize this compound have not been characterized. However, research on related compounds has led to the purification and characterization of several enzymes that could potentially act on it.

In the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d, the following enzymes were identified and characterized:

2-hydroxymuconic 6-semialdehyde dehydrogenase nih.gov

4-oxalocrotonate tautomerase nih.gov

4-oxalocrotonate decarboxylase nih.gov

2-oxopent-4-enoate hydratase nih.gov

For the anaerobic metabolism of 3-hydroxybenzoate in Thauera aromatica, an inducible 3-hydroxybenzoate-CoA ligase and benzoyl-CoA reductase have been purified and studied. nih.gov These enzymes demonstrate the capacity to act on hydroxylated and aminated benzoic acid derivatives.

Neuropharmacological Research

Direct neuropharmacological research on this compound is limited. However, extensive studies have been conducted on its close structural analog, Methyl 2-amino-3-methoxybenzoate (MAM), also known as daopine. nih.govnih.gov This research provides valuable insights into the potential neurological effects of this class of compounds.

The natural protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) has been investigated for its potential antipsychotic properties in various animal models of schizophrenia. nih.govnih.gov In these studies, MAM was shown to reduce behaviors induced by dopaminergic agents, which is predictive of antipsychotic activity. nih.gov For instance, it was found to antagonize the effects of apomorphine, a dopamine (B1211576) receptor agonist, in the nucleus accumbens and dorsolateral striatum of rats. nih.gov

Research has demonstrated that Methyl-2-Amino-3-Methoxybenzoate (MAM) not only exhibits antipsychotic-like effects but also possesses pro-cognitive properties. nih.govnih.gov It was able to rescue prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are used to model positive symptoms of schizophrenia. nih.gov Furthermore, post-mortem brain analysis revealed that MAM could block the activation of c-Fos immunoreactivity induced by these agents in several cortical areas. nih.govnih.gov These findings suggest that MAM, and by extension, structurally similar compounds, could be of interest for developing new therapeutic strategies for schizophrenia that address both positive and cognitive symptoms. nih.govnih.gov

Other Biological Activities

Extensive searches of scientific literature and chemical databases did not yield specific studies concerning the antialegal, antimutagenic, antiestrogenic, hypoglycemic, or direct antioxidant properties of this compound. This compound is primarily documented as a chemical intermediate in the synthesis of other molecules. For instance, it is noted as an intermediate in the preparation of metabolites of the herbicide Bentazon. guidechem.comchemicalbook.com While the broader class of aminobenzoic acids and their derivatives are subjects of biological research, specific data for this compound on the requested activities is not available in the reviewed sources. aaronchem.comnih.govmdpi.comnih.gov

Antialgal and Antimutagenic Properties

There is no scientific literature available that specifically investigates the antialgal or antimutagenic properties of this compound. General studies on other compounds show that antimutagenic activity can arise from various mechanisms, including the inhibition of mutagen activation or antioxidant effects, but these have not been tested for this specific compound. nih.gov

Antiestrogenic and Hypoglycemic Effects

No published research or data could be found regarding any potential antiestrogenic or hypoglycemic effects of this compound.

Antioxidant Activity

Direct experimental studies measuring the antioxidant capacity of this compound are not present in the available scientific literature. While related phenolic and aminobenzoic acid compounds are known to possess antioxidant properties, specific research to confirm such activity for this compound has not been reported. mdpi.com

Material Science Applications

Non-linear Optical (NLO) Properties

There is currently no available scientific data on the non-linear optical properties of methyl 2-amino-3-hydroxybenzoate.

No studies reporting the second harmonic generation (SHG) efficiency of this compound could be located.

Information regarding the third-order nonlinear susceptibility (χ(3)) of this compound is not present in the reviewed literature.

There are no documented studies on the optical limiting behavior of this compound.

Crystal Growth and Characterization for Optical Devices

Specific research on the growth and characterization of this compound crystals for applications in optical devices is not available.

While the slow evaporation solution growth technique is a common method for crystal growth, no publications were found that specifically apply this or any other method to grow this compound crystals for optical device fabrication.

Data on the optical transparency and the UV cut-off wavelength of this compound crystals are not reported in the scientific literature.

Advanced Material Development

The development of advanced materials often involves the incorporation of functional molecules into larger systems or the fabrication of materials with specific morphologies, such as thin films.

The integration of this compound into polymers or other matrices could impart new functionalities to the host material. The amine and hydroxyl groups offer sites for chemical reactions, allowing the molecule to be covalently bonded into a polymer chain or grafted onto a surface. This could be leveraged to create materials with enhanced optical absorption, fluorescence, or specific surface properties.

For example, the synthesis of a coumarin (B35378) derivative, Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, from methyl 2-aminobenzoate (B8764639) demonstrates how the core structure can be modified to create more complex functional molecules. nih.govnih.gov This type of chemical modification is a pathway to integrating the properties of the aminobenzoate core into larger, more robust material systems.

The fabrication of thin films is essential for many technological applications, including electronics and optical coatings. Organic molecules like this compound can be deposited as thin films using various techniques such as physical vapor deposition or solution-based methods like spin coating. The properties of these films, including their morphology, optical transparency, and electronic characteristics, would be highly dependent on the deposition method and parameters.

While no studies on the thin film fabrication of this compound were found, the investigation of thin films of other organic materials is a vibrant area of research. The structural and electronic properties of this molecule suggest that its thin films could have interesting optical and sensing capabilities. Further research is needed to explore suitable fabrication techniques and to characterize the resulting film properties.

Reaction Mechanisms and Kinetics

Investigation of Reaction Pathways

The investigation of reaction pathways for Methyl 2-amino-3-hydroxybenzoate involves a combination of spectroscopic techniques and mechanistic studies to elucidate the step-by-step transformations the molecule undergoes during a chemical reaction.

The elucidation of reaction mechanisms for compounds like this compound heavily relies on various spectroscopic techniques. These methods provide insights into the structural changes occurring during a reaction.

UV-Visible (UV-Vis) Spectroscopy: This technique is instrumental in monitoring the electronic transitions within the molecule. Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax), can indicate the formation and consumption of intermediates and products. For instance, the oxidation of o-aminophenol derivatives often leads to the formation of colored products like 2-aminophenoxazin-3-one, which can be monitored spectrophotometrically. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the reactants, intermediates, and products. The appearance or disappearance of specific vibrational bands, such as those corresponding to N-H, O-H, C=O, and C-N bonds, provides direct evidence of the chemical transformations taking place. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of intermediates and final products in solution. Changes in chemical shifts and coupling constants can help in tracking the progress of a reaction and identifying the exact location of chemical modifications on the aromatic ring or the ester group. researchgate.net

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly useful for identifying reaction intermediates by detecting their mass-to-charge ratio, even if they are present in low concentrations and have short lifetimes. researchgate.net

A common reaction pathway for o-aminophenols is oxidation. The oxidation of this compound would likely proceed through the formation of a quinoneimine intermediate, which can then undergo further reactions. researchgate.net The initial step would involve the oxidation of the aminophenol to a semiquinone radical, followed by a second oxidation to the quinoneimine.

The identification of transient species or intermediates is a key aspect of understanding a reaction mechanism. For o-aminophenols, several types of intermediates have been proposed and identified in various studies.

In the oxidation of o-aminophenols, the formation of a phenoxyl radical or a semiquinoneimine radical is a common initial step. These radicals are highly reactive and can dimerize or react with other molecules. The subsequent intermediate is often a quinoneimine, which is a highly electrophilic species. researchgate.netresearchgate.net This intermediate can then undergo nucleophilic attack, for example, by another molecule of the aminophenol, leading to the formation of dimeric or polymeric products. In the case of the enzymatic oxidation of 2-amino-3-hydroxybenzoic acid by tyrosinase, the corresponding o-quinone imine is formed, which can then be converted to phenoxazones like cinnabarinic acid. nih.gov

The general mechanism for the oxidation of an o-aminophenol can be summarized as follows:

Oxidation to a radical intermediate: The o-aminophenol loses an electron and a proton to form a neutral radical.

Formation of quinoneimine: Further oxidation of the radical leads to the formation of an o-quinoneimine.

Subsequent reactions: The quinoneimine can then undergo various reactions, including nucleophilic addition or polymerization.

Table 1: Plausible Intermediates in the Oxidation of this compound

| Intermediate Name | Proposed Structure | Method of Detection |

| Semiquinoneimine Radical | A radical species with the unpaired electron delocalized over the ring system. | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| o-Quinoneimine | A highly reactive species with a C=N and a C=O group in an ortho relationship. | Trapping experiments, Mass Spectrometry |

| Dimeric Adducts | Products formed from the reaction of the quinoneimine with another molecule of the starting material. | NMR Spectroscopy, Mass Spectrometry |

Kinetic Studies

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For this compound, kinetic analysis of reactions such as hydrolysis or oxidation is essential for its practical applications.

The rate of a chemical reaction is quantified by its rate constant (k). For a reaction involving this compound, the rate law, which expresses the reaction rate as a function of the concentrations of the reactants, needs to be determined experimentally.

For instance, the hydrolysis of an ester like this compound can be monitored by measuring the change in concentration of the reactant or a product over time. youtube.com The reaction can follow pseudo-first-order kinetics if one of the reactants (e.g., water or a catalyst) is in large excess. researchgate.netchemrxiv.org The pseudo-first-order rate constant (k') can be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time. The second-order rate constant can then be calculated by dividing k' by the concentration of the reactant in excess.

Table 2: Illustrative Data for a Pseudo-First-Order Kinetic Study of this compound Hydrolysis

| Time (min) | Concentration of this compound (M) | ln([Reactant]) |

| 0 | 0.100 | -2.303 |

| 10 | 0.082 | -2.501 |

| 20 | 0.067 | -2.703 |

| 30 | 0.055 | -2.900 |

| 40 | 0.045 | -3.101 |

| 50 | 0.037 | -3.297 |

This table presents hypothetical data for illustrative purposes.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant. The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the gas constant

T is the absolute temperature

By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of the Arrhenius plot, which is a graph of ln(k) versus 1/T. nih.govcopernicus.org The activation energy for the enzymatic transesterification of 2-aminophenol (B121084) has been reported to be around 4.5 kcal/mol. acs.org

The rates of reactions involving this compound are expected to be significantly influenced by both pH and temperature.

Influence of pH: The pH of the reaction medium can affect the rate of reaction in several ways. For the hydrolysis of the ester group, both acidic and basic conditions can catalyze the reaction. youtube.comyoutube.com In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion is a strong nucleophile that directly attacks the carbonyl carbon. The amino and hydroxyl groups on the aromatic ring can also be protonated or deprotonated depending on the pH, which can alter the electronic properties of the molecule and its reactivity. quora.com For example, the oxidation rate of 2-aminophenol has been shown to increase with increasing pH up to an optimum value. researchgate.netresearchgate.net

Influence of Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. mdpi.com According to the Arrhenius equation, a higher temperature provides more molecules with the necessary activation energy to react. The effect of temperature on reaction rates can be substantial; for example, the rate of hydrolysis of some esters can increase significantly with a moderate increase in temperature. nih.gov Kinetic studies of the degradation of p-aminophenol have shown a clear dependence of the degradation efficiency on temperature. pwr.edu.pl

Catalytic Aspects

The synthesis of this compound involves key catalytic processes that are crucial for achieving efficient and selective transformations. Catalysts play a fundamental role in facilitating the necessary chemical reactions, which primarily include the esterification of the carboxylic acid group and potentially the introduction or modification of the amino and hydroxyl substituents on the benzene (B151609) ring.

The synthesis of this compound can be approached through various routes, where catalysts are instrumental in promoting the desired reactions. A common and direct method involves the esterification of 2-amino-3-hydroxybenzoic acid with methanol (B129727). This reaction is typically acid-catalyzed.

Solid acid catalysts are gaining prominence as alternatives to traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be corrosive and difficult to separate from the reaction mixture. mdpi.com For the synthesis of methyl benzoates in general, solid acid catalysts such as those based on zirconium and titanium have been investigated. For instance, a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com The catalytic activity is attributed to the Lewis acidic sites on the metal oxides. mdpi.com Another study highlighted the use of an iron-supported Zr/Ti solid acid catalyst for the synthesis of methyl benzoate (B1203000) derivatives, demonstrating good catalytic activity and reusability. mdpi.com

In related syntheses of aminobenzoic acid derivatives, various catalysts are employed for different transformations. For example, in the preparation of 3-methyl-2-aminobenzoic acid, cuprous chloride and sodium carbonate have been used as catalysts for the amination of a chloro-substituted precursor. google.com For the chlorination of 2-amino-3-methylbenzoic acid, benzoyl peroxide has been utilized as a catalyst. google.com Furthermore, the reduction of a nitro group to an amino group, a common step in the synthesis of such compounds, is often catalyzed by metals like palladium on carbon (Pd/C). guidechem.com

The table below summarizes various catalysts used in the synthesis of related aminobenzoic acid esters, illustrating the types of catalytic systems that could be applicable to the synthesis of this compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

| Solid Acid Catalyst | Zr/Ti mixed oxide | Esterification | mdpi.com |

| Solid Acid Catalyst | Iron-supported Zr/Ti | Esterification | mdpi.com |

| Transition Metal Salt | Cuprous Chloride | Amination | google.com |

| Peroxide | Benzoyl Peroxide | Chlorination | google.com |

| Precious Metal Catalyst | Palladium on Carbon (Pd/C) | Nitro group reduction | guidechem.com |

The enzymatic production and biotransformation of aromatic compounds, including aminobenzoates, represent a growing field of interest due to the potential for greener and more selective synthetic routes. While specific studies on the direct enzymatic synthesis or biotransformation of this compound are limited, research on the closely related compound, 4-amino-3-hydroxybenzoic acid (4,3-AHBA), provides significant insights into potential biocatalytic pathways.

A notable example is the production of 4,3-AHBA from glucose in a metabolically engineered strain of Corynebacterium glutamicum. nih.gov This was achieved by introducing a mutant 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) enzyme. The wild-type PHBH from Pseudomonas aeruginosa and Pseudomonas fluorescens naturally exhibits low 3-hydroxylation activity on 4-aminobenzoic acid (4-ABA). nih.gov However, through random mutagenesis, a mutant CvPHBH (from Comamonas testosteroni) was developed that could efficiently catalyze the 3-hydroxylation of 4-ABA to produce 4,3-AHBA. nih.gov This demonstrates the potential for using engineered enzymes to synthesize hydroxylated aminobenzoic acids.

The biotransformation of aminophenols and their derivatives has also been studied. For instance, the metabolism of 4-amino-3-hydroxybenzoic acid has been investigated in Bordetella sp. strain 10d. This bacterium metabolizes the compound through a modified meta-cleavage pathway of 2-aminophenols. nih.gov The pathway involves the ring cleavage of the aromatic nucleus, followed by a series of enzymatic reactions.

The key enzymes and intermediates identified in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d are detailed in the table below. This pathway ultimately leads to the formation of central metabolites like pyruvic acid. nih.gov

| Enzyme | Intermediate Substrate | Intermediate Product | Reference |

| 2-hydroxymuconic 6-semialdehyde dehydrogenase | 2-hydroxymuconic 6-semialdehyde | 4-oxalocrotonic acid | nih.gov |

| 4-oxalocrotonate tautomerase | 4-oxalocrotonic acid | 2-oxopent-4-enoic acid | nih.gov |

| 4-oxalocrotonate decarboxylase | 4-oxalocrotonic acid | 2-oxopent-4-enoic acid | nih.gov |

| 2-oxopent-4-enoate hydratase | 2-oxopent-4-enoic acid | 4-hydroxy-2-oxovaleric acid | nih.gov |